Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound featuring a tetrahydrothienopyridine core. Its structure includes a 3,4-dimethylbenzamido substituent at position 2, a methyl ester at position 3, and an isopropyl group at position 5. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S.ClH/c1-12(2)23-9-8-16-17(11-23)27-20(18(16)21(25)26-5)22-19(24)15-7-6-13(3)14(4)10-15;/h6-7,10,12H,8-9,11H2,1-5H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMYMNIMKKLXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound belongs to the tetrahydrothieno[2,3-c]pyridine family, which is structurally distinct from tetrahydroimidazo[1,2-a]pyridines (e.g., compounds in ), as the latter contain an imidazole ring fused to pyridine rather than a thiophene ring. Key analogs include:
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility, similar to the ethyl 6-benzyl derivative (). Methoxy groups in analogs (e.g., 3,4-dimethoxybenzamido) may further improve solubility due to increased polarity.
- Thermal Stability : Safety data for the ethyl 6-benzyl analog () highlight precautions against heat (P210), suggesting shared thermal sensitivity with the target compound.
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